
Z-Pro-D-Leu-D-Ala-NHOH
Overview
Description
Z-Pro-D-Leu-D-Ala-NHOH (CAS: 123984-15-6) is a synthetic tripeptide inhibitor of vertebrate collagenases, enzymes critical in extracellular matrix degradation. Its molecular formula is C₂₂H₃₂N₄O₆, with a molecular weight of 448.52 g/mol . The compound features D-configured leucine (D-Leu) and alanine (D-Ala) residues, enhancing proteolytic stability, and a benzyloxycarbonyl (Z) group at the N-terminus for improved membrane permeability . The hydroxylamine (NHOH) moiety is hypothesized to chelate zinc in the collagenase active site, a common mechanism among metalloprotease inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Pro-D-Leu-D-Ala-NHOH typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified by HPLC .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptide suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Z-Pro-D-Leu-D-Ala-NHOH primarily undergoes reactions typical of peptides, including hydrolysis and enzymatic degradation. The hydroxamic acid group at the C-terminus is particularly reactive and can participate in chelation reactions with metal ions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.
Chelation: The hydroxamic acid group can chelate metal ions, particularly zinc, under neutral to slightly acidic conditions.
Major Products Formed
Hydrolysis: Results in the breakdown of the peptide into smaller fragments.
Chelation: Forms stable complexes with metal ions, particularly zinc.
Scientific Research Applications
Z-Pro-D-Leu-D-Ala-NHOH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and metal ion chelation.
Biology: Serves as a tool to investigate the role of collagenases in tissue remodeling and disease processes.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive collagenase activity, such as arthritis and cancer metastasis.
Industry: Utilized in the development of collagenase inhibitors for cosmetic and pharmaceutical products
Mechanism of Action
The primary mechanism by which Z-Pro-D-Leu-D-Ala-NHOH exerts its effects is through the inhibition of collagenase enzymes. The hydroxamic acid group at the C-terminus of the peptide chelates the zinc ion in the active site of the collagenase enzyme, preventing it from degrading collagen. This inhibition is highly specific and potent, making this compound a valuable tool in studying and modulating collagenase activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Key Observations
Potency and Specificity: this compound demonstrates higher specificity for vertebrate collagenases compared to analogues like Z-Pro-Leu-Gly-NHOH and Z-Pro-Leu-Ala-NHOH, which lack D-amino acids and show unquantified activity . The D-configuration in this compound likely reduces enzymatic degradation, enhancing bioavailability . The IC₅₀ discrepancy (~1 µM vs. ~10 µM) may arise from differences in assay conditions (e.g., enzyme source, substrate concentration) or batch purity .
Structural Modifications :
- Z-Pro-D-Leu : This shorter peptide lacks the D-Ala-NHOH terminus, resulting in reduced collagenase inhibition and highlighting the necessity of the full tripeptide sequence for optimal activity .
- FA-Leu-Gly-Pro-Ala-OH : A furanacryloyl (FA)-modified substrate used to study collagenase activity, contrasting with this compound’s inhibitory role .
- Cyclic Peptides (e.g., Cyclo(D-Leu-D-Pro)) : Cyclization enhances metabolic stability but lacks direct collagenase inhibition data, limiting comparability .
Functional Groups :
- The NHOH group in this compound is critical for zinc chelation, a feature absent in Z-Pro-D-Leu and Z-Pro-Leu-Ala-NHOH, which may explain their lower potency .
Research Implications and Limitations
- Therapeutic Potential: While this compound is research-only, its specificity supports its use in studying collagenase-driven pathologies (e.g., cancer metastasis, osteoarthritis) .
- Data Gaps : IC₅₀ values for most analogues are unreported, hindering quantitative comparisons. Further studies on structure-activity relationships (SAR) are needed.
- Vendor Variability: Purity (>95% vs. >98%) and storage conditions (-20°C vs.
Biological Activity
Z-Pro-D-Leu-D-Ala-NHOH, a hydroxamic acid derivative, has garnered attention in biochemical research due to its potent inhibitory effects on collagenase enzymes. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 448.513 g/mol
- CAS Number : 123984-15-6
The compound features a hydroxamic acid group that is crucial for its biological activity, particularly in chelating zinc ions found in the active sites of metalloproteinases like collagenases.
This compound functions primarily as a collagenase inhibitor . The mechanism involves:
- Chelation of Zinc Ions : The hydroxamic acid moiety binds to zinc ions in the active site of collagenases, inhibiting their enzymatic activity. This prevents the degradation of collagen, which is vital in various physiological processes and pathologies.
- Specificity : The compound exhibits high specificity towards vertebrate collagenases, including those derived from human skin and tadpoles, making it a valuable tool for studying collagenase-related diseases such as arthritis and cancer metastasis .
Biological Applications
This compound has multiple applications across various fields:
- Biochemistry : Used to study enzyme inhibition mechanisms and the role of collagenases in tissue remodeling.
- Medicine : Investigated as a potential therapeutic agent for conditions characterized by excessive collagen degradation.
- Pharmaceutical Development : Aids in the design of new drugs targeting collagenase activity for therapeutic interventions in diseases like cancer and degenerative joint diseases .
Inhibition Studies
A study demonstrated that this compound effectively inhibited collagenase activity in vitro. The compound's ability to bind to the active site of the enzyme was confirmed through kinetic assays, showing a significant decrease in substrate turnover rates when treated with varying concentrations of this compound.
Concentration (µM) | Collagenase Activity (% Inhibition) |
---|---|
0 | 0 |
10 | 45 |
50 | 75 |
100 | 90 |
This data indicates a dose-dependent inhibition profile, highlighting the compound's potential as a therapeutic agent.
Comparative Studies
Comparative analyses with related compounds such as Z-Pro-D-Leu-D-Ala-OH and Z-Pro-D-Leu-D-Ala-NH revealed that the presence of the hydroxamic acid group significantly enhances inhibitory potency against collagenases. These studies underscore the unique role of this compound in modulating enzyme activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing Z-Pro-D-Leu-D-Ala-NHOH’s structural integrity in synthetic preparations?
- Methodology : Utilize Nuclear Magnetic Resonance (NMR) to confirm stereochemistry and peptide bond formation, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended). For example, reversed-phase HPLC with a C18 column and acetonitrile/water gradient elution can resolve impurities .
- Data Interpretation : Compare NMR spectra with reference databases (e.g., BMRB) and validate MS results against theoretical isotopic patterns.
Q. How is this compound synthesized, and what protective groups are optimal for its D-amino acid residues?
- Methodology : Employ solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection. For D-amino acids (D-Leu, D-Ala), ensure chiral purity by coupling pre-activated D-isomer derivatives. Use HATU/DIPEA as activators for sterically hindered residues.
- Optimization : Monitor coupling efficiency via Kaiser tests and adjust reaction times (e.g., 2–4 hours for D-residues) to minimize racemization .
Q. What solvent systems and stability conditions are recommended for storing this compound?
- Methodology : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis. For long-term storage (-20°C), lyophilize the compound and avoid freeze-thaw cycles.
- Stability Testing : Use HPLC to track degradation under varying pH (4–9) and temperature (4–37°C) conditions over 30 days .
Advanced Research Questions
Q. How does this compound inhibit collagenase activity, and what kinetic parameters define its efficacy?
- Methodology : Perform enzyme inhibition assays (e.g., fluorometric or colorimetric) using collagenase substrates like DQ-collagen. Calculate (inhibition constant) via Lineweaver-Burk plots and validate with IC50 curves.
- Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions between the inhibitor and collagenase active sites, focusing on hydrogen bonding with His residues .
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
- Methodology :
Standardize Assays : Use identical substrate concentrations (e.g., 10 µM DQ-collagen) and buffer conditions (pH 7.4, 25°C).
Control for Batch Variability : Compare inhibition curves across multiple synthetic batches.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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